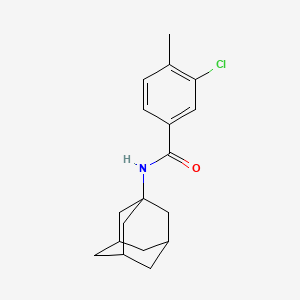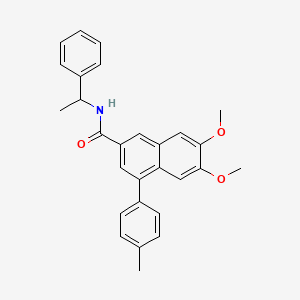![molecular formula C21H31BrN2O5 B3967898 1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967898.png)
1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that belongs to the class of azepane derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate involves the selective blockade of the dopamine D3 receptor. The D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and addiction. By blocking the D3 receptor, this compound may reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects
Studies have shown that this compound has a high affinity and selectivity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. The blockade of the D3 receptor may lead to a decrease in dopamine release in the mesolimbic and mesocortical pathways, resulting in a reduction in the reinforcing effects of drugs of abuse. Additionally, the selective blockade of the D3 receptor may have beneficial effects on cognitive function and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. Additionally, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may pose challenges for certain experimental protocols. Additionally, the compound may have potential side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate. One area of interest is the potential therapeutic applications of the compound in the treatment of drug addiction, schizophrenia, and other disorders. Further studies are needed to determine the optimal dosing and administration protocols for the compound.
Another area of interest is the development of new compounds with improved pharmacological properties and reduced side effects. This may involve the modification of the chemical structure of this compound or the synthesis of new compounds with similar pharmacological profiles.
Conclusion
This compound is a chemical compound that has potential therapeutic applications in various neurological and psychiatric disorders. Its high affinity and selectivity for the dopamine D3 receptor make it a promising candidate for the treatment of drug addiction, schizophrenia, and other disorders. Further studies are needed to determine the optimal dosing and administration protocols for the compound and to develop new compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
1-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]azepane oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. Studies have suggested that the selective blockade of the D3 receptor may have beneficial effects in the treatment of drug addiction, schizophrenia, and other disorders.
Propiedades
IUPAC Name |
1-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O.C2H2O4/c1-23-19-7-6-17(20)14-16(19)15-21-12-8-18(9-13-21)22-10-4-2-3-5-11-22;3-1(4)2(5)6/h6-7,14,18H,2-5,8-13,15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLMJWRKWWWVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)
![1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine trifluoroacetate](/img/structure/B3967821.png)
![N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride](/img/structure/B3967837.png)
![[4-(2-bromophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967843.png)
![4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967860.png)
![1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967868.png)

![7-(2-furyl)-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3967880.png)
![N-methyl-5-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-furamide](/img/structure/B3967896.png)
![4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B3967903.png)
![4'-(2,4-dichlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3967909.png)
![N-cycloheptyl-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3967914.png)